Irofulven
Overview
Description
Irofulven is a novel anti-cancer compound synthesized by scientists at the University of California, San Diego . It was developed from toxins of the poisonous jack-o-lantern mushroom . It’s currently being developed by MGI PHARMA, Inc., an emerging oncology-focused pharmaceutical company based in Minneapolis .
Synthesis Analysis
Irofulven is a semi-synthetic analog of the fungal product illudin S . It has been evaluated in a variety of phase I and II clinical trials . Promising results were noted in clinical trials against a variety of solid cancers including colon, sarcoma, prostate, liver, ovarian, and pancreas .Molecular Structure Analysis
The molecular formula of Irofulven is C15H18O3 . It has an average mass of 246.302 Da and a monoisotopic mass of 246.125595 Da .Chemical Reactions Analysis
Irofulven has a unique mechanism of action as an anti-tumor agent due to its ability to be rapidly absorbed by tumor cells . Once inside the cells, the compound binds to DNA and protein targets . This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death .Physical And Chemical Properties Analysis
Irofulven is a solid substance . It has a molecular weight of 246.3 . It is soluble in DMSO up to 100 mg/mL with ultrasonic assistance .Scientific Research Applications
Role in Nucleotide Excision Repair and Tumor Sensitivity
Irofulven is a novel alkylating agent showing promise in treating ovarian and hormone-refractory prostate cancers. Research has found that human cells deficient in nucleotide excision repair are significantly more sensitive to irofulven's cytotoxic effects. This sensitivity is particularly associated with transcription-coupled repair rather than global genome repair. Among the nucleotide excision repair proteins, the expression of XPG endonuclease correlates with irofulven cytotoxicity, suggesting its potential as a marker for tumor sensitivity to this drug (Koeppel et al., 2004).
Efficacy in Treating Glioblastoma Multiforme
Irofulven demonstrates significant activity against various human glioblastoma multiforme-derived xenografts. In studies involving athymic mice, it was observed to induce substantial growth delays in tumor lines and increase median survival rates. These findings suggest its potential effectiveness in treating this type of brain cancer (Friedman et al., 2001).
Induction of Apoptosis in Prostate Cancer Cells
Irofulven induces both caspase-mediated apoptosis and caspase-independent cell death in prostate tumor cells. The drug causes early mitochondrial dysfunction leading to apoptosis, which is a distinct pathway compared to its effects on normal cells. This property makes irofulven a potent inducer of apoptosis in various tumor types (Liang et al., 2004).
Activation of DNA Damage-Signaling Pathways
Irofulven activates the ATM-CHK2 DNA damage-signaling pathway in ovarian cancer cells, contributing to S phase cell cycle arrest. This activation is ATM kinase-mediated and indicates that irofulven induces DNA damage leading to cell cycle arrest and apoptosis (Wang et al., 2004).
Efficacy in Combination with Other Chemotherapeutic Agents
Irofulven shows enhanced antitumor activity when combined with other chemotherapeutic agents like thiotepa or mitomycin C. This synergy suggests the potential application of irofulven in combination therapies for enhanced therapeutic activity against various tumors (Kelner et al., 2002)
Safety And Hazards
Irofulven should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
Future Directions
Lantern Pharma will reacquire global rights to Irofulven and assume full authority to manage and guide future clinical and commercial development of the program . Lantern plans on pursuing further development and advancement of the drug candidate immediately . They will review the potential to advance clinical development of Irofulven in both bladder and prostate cancer patients who have a key mutation in the ERCC2/3 genes .
properties
IUPAC Name |
(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJCIQSJJKZAH-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166423 | |
Record name | Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MGI-114(Irofulven) has unique mechanism of action as an anti-tumor agent is due to its ability to be rapidly absorbed by tumor cells. Once inside the cells, the compound binds to DNA and protein targets. This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death, or “cell suicide.” During this process, tumor cells tend to automatically shut themselves down when they sense their function is compromised. | |
Record name | Irofulven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Irofulven | |
CAS RN |
158440-71-2 | |
Record name | (-)-Irofulven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158440-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irofulven [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irofulven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IROFULVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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